Conoduramine

Multidrug resistance reversal P-glycoprotein inhibition Cancer chemosensitization

Conoduramine (CAS 2580-82-7) is a vobasinyl-ibogan-type bisindole alkaloid with the molecular formula C43H52N4O5 and a monoisotopic mass of 704.39377 Da. It belongs to the ibogan-type alkaloid class, structurally based on the ibogamine skeleton, and is biosynthesized through dimerization of monomeric indole alkaloid precursors.

Molecular Formula C43H52N4O5
Molecular Weight 704.9 g/mol
Cat. No. B1232494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConoduramine
Synonymsconoduramine
Molecular FormulaC43H52N4O5
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC
InChIInChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-17-30(36(50-4)19-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8+
InChIKeyIJKBITBRKHUQJS-ZNLRHDTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conoduramine for Research Procurement: Bisindole Alkaloid Identity, Sources, and Baseline Characteristics


Conoduramine (CAS 2580-82-7) is a vobasinyl-ibogan-type bisindole alkaloid with the molecular formula C43H52N4O5 and a monoisotopic mass of 704.39377 Da [1]. It belongs to the ibogan-type alkaloid class, structurally based on the ibogamine skeleton, and is biosynthesized through dimerization of monomeric indole alkaloid precursors . Conoduramine has been isolated from multiple Tabernaemontana species (T. holstii, T. johnstonii, T. pachysiphon, T. corymbosa, T. crassa, T. africana), as well as from Voacanga africana and Peschiera (Tabernaemontana) van heurkii [2][3]. Critically, conoduramine shares the identical molecular formula (C43H52N4O5) with its structural isomers conodurine and voacamine, yet exhibits a distinctly differentiated biological activity profile that carries significant implications for experimental design and chemical probe selection [1].

Why Conoduramine Cannot Be Substituted by Conodurine, Voacamine, or Other In-Class Bisindole Alkaloids


Conoduramine, conodurine, and voacamine are structural isomers sharing the identical molecular formula C43H52N4O5 [1], yet their biological activity profiles diverge substantially across multiple assay systems. Conoduramine demonstrates potent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) reversal activity in vinblastine-resistant KB cells, where it is more potent than the monomeric alkaloid coronaridine as a P-gp binding inhibitor [2]. In contrast, conodurine displays stronger antileishmanial activity but equivalent antibacterial potency against Staphylococcus aureus [3]. Furthermore, in the P-388 leukemia cytotoxicity screen, conoduramine itself was inactive while structurally related bisindoles gabunine and tabernamine from the same plant source showed significant activity [4]. Even within the same extract (Voacanga africana stem bark), conoduramine was among the few co-isolated alkaloids that did not exhibit anti-onchocercal activity against Onchocerca ochengi microfilariae and adult male worms [5]. These divergent activity profiles demonstrate that generic substitution among C43H52N4O5 bisindole isomers or closely related Tabernaemontana alkaloids is not scientifically valid without confirmatory bioassay.

Conoduramine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


MDR Reversal: Conoduramine (Bisindole) Demonstrates Superior P-Glycoprotein Binding Inhibition Versus Monomeric Coronaridine in Vinblastine-Resistant KB Cells

In a direct comparative study, conoduramine (bisindole) and voacamine (bisindole) were both found to be more potent inhibitors of vinblastine binding to P-glycoprotein in membrane vesicles isolated from multidrug-resistant KB cells than the monomeric iboga alkaloid coronaridine [1]. This study employed a head-to-head experimental design where all three compounds were evaluated under identical conditions against the same MDR cell line (vinblastine-resistant KB), with conoduramine's bisindole structure conferring enhanced P-gp binding affinity relative to the monomeric comparator. Conoduramine also enhanced the vinblastine-mediated cytotoxic response in these MDR cells [1]. By contrast, the clinically used vinca alkaloid vinblastine alone shows sharply reduced potency in P-gp-overexpressing cells, a limitation that conoduramine co-treatment partially overcomes.

Multidrug resistance reversal P-glycoprotein inhibition Cancer chemosensitization

Antibacterial Activity: Conoduramine Ranks Among Top 3 Most Active Alkaloids Out of 20 Tested Against Gram-Positive and Gram-Negative Bacteria

In a comprehensive screening of 20 indole and bisindole alkaloids from Peschiera (Tabernaemontana) van heurkii, conoduramine, conodurine, and N-demethylconodurine (gabunine) were identified as the three most strongly antibacterial compounds across five bacterial strains: Bacillus subtilis, Escherichia coli, Mycobacterium smegmatis, Pseudomonas aeruginosa, and Staphylococcus aureus [1]. Conodurine and conoduramine specifically showed the highest antibacterial activities. However, the antileishmanial activity profile differentiated these isomers: conodurine displayed stronger antileishmanial activity (with weak toxicity toward macrophage host cells), while N-demethylconodurine was active against Leishmania braziliensis at 10 µg/mL [1]. Conoduramine's antileishmanial potency was comparatively weaker than conodurine's. This antibacterial-versus-antileishmanial selectivity difference between two structural isomers sharing C43H52N4O5 is notable for target identification studies.

Antibacterial natural products Bisindole alkaloid SAR Antimicrobial screening

Negative Cytotoxicity Selectivity: Conoduramine Is Inactive in P-388 Leukemia Screen While Co-Isolated Bisindoles Gabunine and Tabernamine Are Active

In the P-388 murine leukemia cell culture system, conoduramine was isolated and identified from Tabernaemontana johnstonii stem bark alongside six other known alkaloids (conodurine, gabunine, isovoacangine, ibogamine, pericyclivine, perivine) and three newly described bisindoles (gabunamine, tabernamine, 19,20-epoxyconoduramine) [1]. Among these, the alkaloids gabunamine, gabunine, and tabernamine demonstrated significant cytotoxicity, while conoduramine and conodurine did not show meaningful activity in this assay system [1]. This inactivity is particularly informative given that conoduramine was co-isolated from the same biomass as the active bisindoles and shares core structural features with them. An earlier study from T. holstii roots similarly reported that conoduramine was isolated but that gabunine and 19-(2-oxopropyl)conodurine, not conoduramine itself, showed significant P-388 inhibitory activity [2].

Cancer cytotoxicity screening Bisindole SAR P-388 leukemia

Anti-Onchocercal Selectivity: Conoduramine Is Inactive Against O. ochengi While Co-Isolated Alkaloids Show IC50 Values of 2.49–17.87 µM

From the stem bark of Voacanga africana, nine compounds were isolated and tested for anti-onchocercal activity against Onchocerca ochengi: voacamine A (1), voacangine (2), voacristine (3), coronaridine (4), tabernanthine (5), iboxygaine (6), voacamine (7), voacorine (8), and conoduramine (9) [1]. Compounds 1, 2, 3, 4, 6, 7, and 8 inhibited the motility of both microfilariae (Mf) and adult male worms in a dose-dependent manner, with IC50 values of 2.49–5.49 µM for microfilariae and 3.45–17.87 µM for adult males at 30 µM drug concentrations [1]. Conoduramine (compound 9) was notably absent from the list of active compounds, indicating that within this set of co-isolated iboga-type and bisindole alkaloids, conoduramine lacks meaningful anti-onchocercal activity. This negative selectivity stands in contrast to its structural isomer voacamine (compound 7), which was active.

Anti-filarial drug discovery Onchocerca Neglected tropical diseases

Structural Isomerism with Functional Divergence: Conoduramine Shares C43H52N4O5 with Conodurine and Voacamine but Exhibits a Distinct Activity Fingerprint Across All Tested Assay Systems

Conoduramine, conodurine, and voacamine are three naturally occurring bisindole alkaloids that share the identical molecular formula C43H52N4O5 (exact mass: 704.3938 Da) [1]. Despite this molecular formula identity, the three isomers display markedly divergent biological activity profiles when compared across multiple independent studies: (a) P-gp binding: conoduramine and voacamine are active, while conodurine's P-gp activity has not been reported in the same assay system [2]; (b) Antibacterial: conoduramine and conodurine are among the most potent antibacterials, while voacamine was not highlighted in the same antibacterial screen [3]; (c) Anti-onchocercal: voacamine is active (IC50 in low micromolar range), conoduramine is inactive [4]; (d) Direct P-388 cytotoxicity: conoduramine and conodurine are inactive, while other bisindoles from the same source are active [5]. This cross-study activity matrix demonstrates that the three isomers are not functionally interchangeable.

Bisindole isomer pharmacology Structure-activity relationship Chemical probe selectivity

Conoduramine: Evidence-Backed Research Application Scenarios Based on Verified Differentiation Data


MDR Reversal Chemical Probe for P-Glycoprotein Pharmacology Studies

Conoduramine is best deployed as a bisindole chemical probe for investigating P-glycoprotein-mediated multidrug resistance mechanisms. Its demonstrated ability to inhibit vinblastine binding to P-gp in MDR KB cell membrane vesicles, with potency superior to the monomeric alkaloid coronaridine, positions it as a structurally informative tool compound for P-gp binding site mapping [1]. Importantly, conoduramine's lack of direct cytotoxicity in the P-388 leukemia screen [2] means that observed chemosensitization effects can be attributed to P-gp modulation rather than confounding direct antiproliferative activity — a critical experimental design advantage over cytotoxic MDR modulators.

Bisindole Isomer Selectivity Reference Standard for Analytical Method Development and Quality Control

Given that conoduramine, conodurine, and voacamine share the identical molecular formula C43H52N4O5 (exact mass 704.3938 Da) and cannot be distinguished by mass spectrometry alone [3], conoduramine serves as an essential reference standard for developing and validating chromatographic methods (HPLC, UPLC) capable of resolving these isomeric bisindole alkaloids in plant extracts, semi-synthetic mixtures, or biological samples. Its distinct retention characteristics relative to conodurine and voacamine make it indispensable for analytical laboratories engaged in Tabernaemontana or Voacanga phytochemical profiling.

Negative Control for Anti-Onchocercal and Antileishmanial Drug Discovery Screening Cascades

Conoduramine's documented inactivity against Onchocerca ochengi microfilariae and adult worms — in contrast to its active isomer voacamine (IC50 2.49–17.87 µM) [4] — and its weaker antileishmanial potency relative to conodurine [5] establish it as a structurally matched negative control compound. In anti-filarial or antileishmanial screening cascades, conoduramine can serve as a specificity control to confirm that observed activity of hit compounds is due to specific pharmacophoric features rather than non-specific bisindole alkaloid effects.

Bisindole Antibacterial SAR Expansion Starting Point

Conoduramine's ranking among the top three most strongly antibacterial alkaloids out of 20 tested from Peschiera van heurkii — with activity demonstrated against both Gram-positive (B. subtilis, S. aureus, M. smegmatis) and Gram-negative (E. coli, P. aeruginosa) bacteria [5] — supports its use as a starting scaffold for antibacterial SAR programs. Its weaker antileishmanial activity relative to conodurine further suggests that the structural features differentiating these two isomers can be exploited to tune antibacterial-versus-antiparasitic selectivity, making conoduramine a valuable template for medicinal chemistry optimization toward selective antibacterial bisindoles.

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